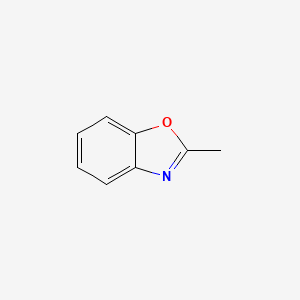

2-Methylbenzoxazol

Übersicht

Beschreibung

2-Methylbenzoxazole is an organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, characterized by a methyl group attached to the second position of the benzoxazole ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Wissenschaftliche Forschungsanwendungen

2-Methylbenzoxazol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: Es wurde auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht.

Industrie: Es wird bei der Produktion von Bis-Styryl-Farbstoffen und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound variiert je nach seiner Anwendung. In der medizinischen Chemie wirkt es durch Bindung an spezifische molekulare Ziele, wie Enzyme oder Rezeptoren. Beispielsweise kondensiert es mit aromatischen Aldehyden mit sauren Protonen während der Synthese von HIV-Reverse-Transkriptase-Inhibitoren . Die beteiligten molekularen Wege beinhalten oft die Hemmung der Enzymaktivität oder die Interaktion mit zellulären Rezeptoren .

Ähnliche Verbindungen:

Benzoxazol: Die Stammverbindung ohne die Methylgruppe.

2,5-Dimethylbenzoxazol: Ein Derivat mit einer zusätzlichen Methylgruppe an der fünften Position.

2-Chlorbenzoxazol: Ein Derivat mit einem Chloratom an der zweiten Position.

Vergleich: this compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu Benzoxazol verstärkt die Methylgruppe in this compound seine Reaktivität und verändert seine Wechselwirkung mit biologischen Zielmolekülen. 2,5-Dimethylbenzoxazol zeigt mit einer zusätzlichen Methylgruppe eine unterschiedliche thermodynamische Stabilität und Reaktivität .

Wirkmechanismus

The mechanism of action of 2-Methylbenzoxazole varies depending on its application. In medicinal chemistry, it acts by binding to specific molecular targets, such as enzymes or receptors. For example, it condenses with aromatic aldehydes having acidic protons during the synthesis of HIV-reverse transcriptase inhibitors . The molecular pathways involved often include inhibition of enzyme activity or interaction with cellular receptors .

Similar Compounds:

Benzoxazole: The parent compound without the methyl group.

2,5-Dimethylbenzoxazole: A derivative with an additional methyl group at the fifth position.

2-Chlorobenzoxazole: A derivative with a chlorine atom at the second position.

Comparison: 2-Methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to benzoxazole, the methyl group in 2-Methylbenzoxazole enhances its reactivity and alters its interaction with biological targets. 2,5-Dimethylbenzoxazole, with an additional methyl group, exhibits different thermodynamic stability and reactivity .

Safety and Hazards

- Hazard Statements : 2-Methylbenzoxazole poses risks such as oral toxicity , eye damage , and skin irritation . It falls under the following hazard classifications:

- Storage : Store 2-Methylbenzoxazole as a combustible liquid (Storage Class Code 10) .

- Personal Protective Equipment : When handling, use a dust mask type N95 , eyeshields, and gloves .

Biochemische Analyse

Biochemical Properties

2-Methylbenzoxazole plays a significant role in biochemical reactions, particularly in the synthesis of bis-styryl dyes and other organic compounds . It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Methylbenzoxazole has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of 2-Methylbenzoxazole to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

2-Methylbenzoxazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methylbenzoxazole has demonstrated antimicrobial activity against several bacterial and fungal strains, indicating its potential role in disrupting cellular processes in these microorganisms . Additionally, it has shown anticancer activity by affecting the proliferation and survival of cancer cells, particularly in human colorectal carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-Methylbenzoxazole involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, 2-Methylbenzoxazole has been shown to inhibit the activity of HIV-reverse transcriptase, thereby preventing the replication of the virus . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylbenzoxazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 2-Methylbenzoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-Methylbenzoxazole can lead to sustained inhibition of enzyme activity and persistent changes in cellular processes .

Dosage Effects in Animal Models

The effects of 2-Methylbenzoxazole vary with different dosages in animal models. At low doses, it has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, 2-Methylbenzoxazole can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-Methylbenzoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted from the body . The involvement of 2-Methylbenzoxazole in these pathways can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 2-Methylbenzoxazole within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 2-Methylbenzoxazole within tissues can affect its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

2-Methylbenzoxazole exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of 2-Methylbenzoxazole is often directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization can affect its ability to modulate cellular processes and exert its biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of acetamidophenol. The process includes drying and melting acetamidophenol, followed by cyclization to form 2-Methylbenzoxazole, with the simultaneous elimination of water . Another method involves the use of 2-aminophenol as a precursor, reacting with aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalysts and conditions .

Industrial Production Methods: Industrial production of 2-Methylbenzoxazole typically follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methylbenzoxazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber oft Katalysatoren und spezifische Lösungsmittel.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Benzoxazol-Derivate erzeugen können .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSHFKPKFISSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870432 | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow liquid; [Sigma-Aldrich MSDS], Liquid, Yellowish liquid; Roast burnt aroma | |

| Record name | 2-Methylbenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109-1.115 | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

95-21-6 | |

| Record name | 2-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4,5-benzo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4,5-BENZO-OXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0P021V3TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9.5 °C | |

| Record name | 2-Methyl-4,5-benzoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methylbenzoxazole?

A1: The molecular formula of 2-Methylbenzoxazole is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: How can 2-Methylbenzoxazole be synthesized?

A2: 2-Methylbenzoxazole can be synthesized via various methods:

- Condensation Reaction: One common approach is the acid-catalyzed condensation reaction between 2-aminophenol and acetic acid. This reaction can be enhanced by using catalysts like polyphosphoric acid and employing microwave and/or ultrasonic assistance for shorter reaction times and higher yields. [, ]

- From N-phenylacetamides: A palladium acetate catalyzed reaction directly converts N-phenylacetamides to 2-methylbenzoxazoles in the presence of K2S2O8 and TfOH. []

- From o-chloranil: 2-methylbenzoxazole can be obtained as a byproduct in the synthesis of 2-(2-benzoxazolyl)-4,5,6,7-tetrachloro-1,3-tropolones from the reaction of o-chloranil with 2-methylbenzoxazole. [, ]

Q3: What spectroscopic data is available to characterize 2-Methylbenzoxazole?

A3: 2-Methylbenzoxazole can be characterized using various spectroscopic techniques:

- IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in the molecule. 1H NMR is commonly used to characterize 2-Methylbenzoxazole. [, ]

Q4: What are some typical reactions of 2-Methylbenzoxazole?

A4: 2-Methylbenzoxazole exhibits reactivity typical of aromatic heterocycles:

- Condensation Reactions: The methyl group at the 2-position can participate in condensation reactions with aldehydes to form styrylbenzoxazoles, often catalyzed by solid bases like KF-Al2O3. []

- Lithiation: 2-methylbenzoxazole can be lithiated to form a dimeric O,N-dilithio reagent, which can be used to synthesize penta-coordinate organotin compounds. []

Q5: How does the methyl group in 2-Methylbenzoxazole influence its reactivity?

A5: The methyl group at the 2-position plays a crucial role in several reactions:

- H-D Exchange: The methyl protons are prone to H-D exchange in D2O at elevated temperatures. []

- Chlorination: The methyl group can be readily chlorinated in the presence of thionyl chloride. []

Q6: What are the potential applications of 2-Methylbenzoxazole?

A6: 2-Methylbenzoxazole and its derivatives have shown potential in various fields:

- Food Flavoring: 2-Methylbenzoxazole itself is used as a food flavoring agent due to its unique aroma. []

- Pharmaceuticals: Derivatives of 2-Methylbenzoxazole have shown potential as cytotoxic agents against cancer cell lines. []

- Dyes and Pigments: Some derivatives exhibit fluorescence and can be used as dyes, particularly as disperse dyes for polyester fibers. []

- Antimicrobial Agents: Sulfa drug derivatives containing 2-methylbenzoxazole moieties demonstrate antimicrobial activity. []

- Photoinitiators: Three-cationic carbocyanine dyes synthesized from 2-methylbenzoxazole exhibit excellent photoinitiation properties for free radical polymerization. []

Q7: Is there any information available on the environmental impact or degradation of 2-Methylbenzoxazole?

A7: While the provided research papers do not specifically address the environmental impact or degradation of 2-Methylbenzoxazole, it is crucial to consider these aspects.

Q8: What is known about the stability of 2-Methylbenzoxazole?

A8: The stability of 2-Methylbenzoxazole can be affected by various factors:

- Hydrolysis: It is susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water. []

Q9: How can the stability of 2-Methylbenzoxazole be improved?

A9: Several strategies might be employed to enhance its stability:

Q10: Have there been any computational studies on 2-Methylbenzoxazole?

A10: Yes, computational chemistry has been applied to understand the properties and reactivity of 2-Methylbenzoxazole:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B1214113.png)